Cas no 871329-83-8 ((4-ethoxy-3-trifluoromethylphenyl)boronic acid)

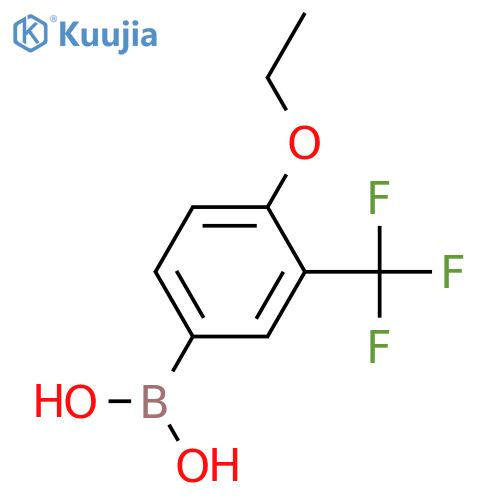

871329-83-8 structure

商品名:(4-ethoxy-3-trifluoromethylphenyl)boronic acid

CAS番号:871329-83-8

MF:C9H10BF3O3

メガワット:233.980113506317

MDL:MFCD07363789

CID:719306

PubChem ID:44558184

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid

- (4-Ethoxy-3-Trifluoromethylphenyl)Boronic Acid

- 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid

- [4-ethoxy-3-(trifluoromethyl)phenyl]boronic acid

- 4-Ethoxy-3-trifluoromethylphenylboronic acid

- Boronic acid,B-[4-ethoxy-3-(trifluoromethyl)phenyl]-

- 3-Borono-6-ethoxybenzotrifluoride

- 3-trifluoromethyl-4-ethoxyphenylboronic acid

- 4-Ethoxy-3-(trifluoromethyl)benzeneboronic Acid (contains varying amounts of Anhydride)

- (4-ethoxy-3-(trifluoromethyl)phenyl)boronic acid

- SHCPXHBLEGXHIV-UHFFFAOYSA-N

- SBB071261

- PC1773

- B-[4-Ethoxy-3-(trifluoromethyl)phenyl]boronic acid (ACI)

- Boronic acid, [4-ethoxy-3-(trifluoromethyl)phenyl]- (9CI)

- AB30773

- 4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid, AldrichCPR

- 4-Ethoxy-3-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride)

- E1236

- DTXSID00659395

- DB-028859

- A841995

- 4-ETHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONICACID

- N12353

- J-515261

- MFCD07363789

- CS-W014169

- DS-13611

- 4-ethoxy-3-trifluoromethyl-phenyl boronic acid

- SCHEMBL3113375

- 871329-83-8

- AKOS015838839

- J-515268

- (4-ethoxy-3-trifluoromethylphenyl)boronic acid

-

- MDL: MFCD07363789

- インチ: 1S/C9H10BF3O3/c1-2-16-8-4-3-6(10(14)15)5-7(8)9(11,12)13/h3-5,14-15H,2H2,1H3

- InChIKey: SHCPXHBLEGXHIV-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(OCC)=CC=C(B(O)O)C=1)(F)F

計算された属性

- せいみつぶんしりょう: 234.067509g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 3

- どういたいしつりょう: 234.067509g/mol

- 単一同位体質量: 234.067509g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 16

- 複雑さ: 223

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 200-205°C

- ふってん: 333.9±52.0 °C at 760 mmHg

- フラッシュポイント: 155.8±30.7 °C

- 屈折率: 1.466

- PSA: 49.69000

- LogP: 0.78390

- じょうきあつ: 0.0±0.8 mmHg at 25°C

(4-ethoxy-3-trifluoromethylphenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM134235-1g |

4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |

871329-83-8 | 95%+ | 1g |

$61 | 2023-02-18 | |

| abcr | AB228848-250 mg |

4-Ethoxy-3-(trifluoromethyl)benzeneboronic acid, 98%; . |

871329-83-8 | 98% | 250mg |

€104.20 | 2023-04-27 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H61084-1g |

(4-ethoxy-3-trifluoromethylphenyl)boronic acid |

871329-83-8 | 98% | 1g |

¥1980 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021693-250mg |

(4-ethoxy-3-trifluoromethylphenyl)boronic acid |

871329-83-8 | 98% | 250mg |

¥261 | 2024-05-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137400-1g |

(4-ethoxy-3-trifluoromethylphenyl)boronic acid |

871329-83-8 | 98% | 1g |

¥389.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E137400-250mg |

(4-ethoxy-3-trifluoromethylphenyl)boronic acid |

871329-83-8 | 98% | 250mg |

¥217.90 | 2023-09-03 | |

| Alichem | A019115164-5g |

4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |

871329-83-8 | 98% | 5g |

$463.50 | 2023-08-31 | |

| Alichem | A019115164-10g |

4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |

871329-83-8 | 98% | 10g |

$819.00 | 2023-08-31 | |

| Fluorochem | 225435-10g |

4-Ethoxy-3-(trifluoromethyl)phenylboronic acid |

871329-83-8 | 95% | 10g |

£635.00 | 2022-02-28 | |

| TRC | E893028-1000mg |

4-Ethoxy-3-trifluoromethylphenylboronic acid |

871329-83-8 | 1g |

$414.00 | 2023-05-18 |

(4-ethoxy-3-trifluoromethylphenyl)boronic acid 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

871329-83-8 ((4-ethoxy-3-trifluoromethylphenyl)boronic acid) 関連製品

- 395-48-2(2-(Trifluoromethyl)anisole)

- 1423-27-4(o-Trifluoromethylphenylboronic Acid)

- 1245014-05-4((4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid)

- 22237-13-4(p-Ethoxyphenylboronic Acid)

- 34636-92-5(2-Methoxy-5-(trifluoromethyl)benzonitrile)

- 1423-26-3([3-(trifluoromethyl)phenyl]boronic acid)

- 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid)

- 149507-36-8((4-methoxy-3-trifluoromethylphenyl)boronic acid)

- 78950-29-5(4-(Trifluoromethyl)phenyl acetate)

- 2145-31-5(2-(3-(Trifluoromethyl)phenoxy)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:871329-83-8)(4-ethoxy-3-trifluoromethylphenyl)boronic acid

清らかである:99%/99%

はかる:5.0g/10.0g

価格 ($):322.0/559.0